molecular formula C10H7NO3S B11801013 5-(Phenylthio)isoxazole-3-carboxylic acid

5-(Phenylthio)isoxazole-3-carboxylic acid

Cat. No.: B11801013
M. Wt: 221.23 g/mol
InChI Key: WZFHVYDNVDBKNN-UHFFFAOYSA-N
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Description

5-(Phenylthio)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3S and a molecular weight of 221.23 g/mol . This compound features an isoxazole ring substituted with a phenylthio group and a carboxylic acid group, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-keto hydroxamic acids with hydrochloric acid to form 5-substituted 3-isoxazolols . Another approach involves the reaction of isoxazole with hydrazine hydrate in refluxing methanol, followed by dehydration with functionalized benzaldehydes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Phenylthio)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides and alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters.

Mechanism of Action

The mechanism of action of 5-(Phenylthio)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylthio group and isoxazole ring contribute to its binding affinity and selectivity towards biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Uniqueness: 5-(Phenylthio)isoxazole-3-carboxylic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

5-phenylsulfanyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H7NO3S/c12-10(13)8-6-9(14-11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

WZFHVYDNVDBKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=NO2)C(=O)O

Origin of Product

United States

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